叔丁基 2-(3-苯基脲基)乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 2-(3-phenylureido)ethylcarbamate is a compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as herbicides, insecticides, and in pharmaceuticals. The tert-butyl group attached to the nitrogen of the carbamate function increases the steric bulk of the molecule, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an alcohol with isocyanates or the reaction of amines with carbon dioxide or carbamoyl chlorides in the presence of a base. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, which is a method that can be used to introduce chirality into the carbamate molecule . Additionally, tert-butyl carbamates can be synthesized from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . The synthesis of specific tert-butyl carbamates can also involve multistep reactions, including acylation, nucleophilic substitution, and reduction, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallography can provide detailed information about the crystal and molecular structure, including the presence of intramolecular hydrogen bonds that stabilize the molecule . For instance, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was found to have intramolecular C—H⋯O hydrogen bonds in its crystal structure .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, including enzymatic kinetic resolution, which can lead to the formation of optically pure enantiomers . They can also participate in derivatization reactions, such as the potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction, which is used for the determination of carbamate residues in environmental samples . Deprotection of tert-butyl carbamates can be achieved using mild reagents like aqueous phosphoric acid, which preserves the stereochemical integrity of the substrates10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The steric bulk provided by the tert-butyl group can affect the solubility, boiling point, and stability of the compound. The presence of intramolecular hydrogen bonds can also influence the melting point and crystal packing of the compound . The enantioselectivity of reactions involving tert-butyl carbamates, such as enzymatic kinetic resolution, is a critical property for the synthesis of chiral molecules .

科学研究应用

生物降解和环境归宿

研究表明,如乙基叔丁基醚 (ETBE) 等化合物在土壤和地下水中会发生生物降解。已经鉴定出能够好氧降解 ETBE 的微生物。生物降解过程涉及乙氧基碳的羟基化,导致形成乙醛、叔丁基乙酸酯和叔丁基醇等中间体。共污染物的存在可能会通过优先代谢或通过共代谢增强 ETBE 生物降解,从而影响生物降解速率 (Thornton 等,2020)。

地下微生物降解

甲基叔丁基醚 (MTBE) 等燃料增氧剂在地下的归宿受其在各种氧化还原条件下的可降解性的影响。MTBE 和乙基叔丁基醚 (ETBE) 的降解通常会导致叔丁基醇 (TBA) 的形成,在某些情况下,TBA 可能是一种死胡同产物。降解途径,尤其是在缺氧条件下,尚未完全阐明。地下水中存在 MTBE 和相关化合物通常会限制在受污染场地上使用原位生物降解作为修复方案 (施密特等,2004)。

酚类抗氧化剂的环境存在和毒性

研究重点关注合成酚类抗氧化剂 (SPA) 的环境存在、人体暴露和毒性,包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP) 等化合物。这些 SPA 已在各种环境基质甚至人体中检测到。毒性研究表明,一些 SPA 可能引起肝毒性、具有内分泌干扰作用或致癌。这些化合物的转化产物可能比母体化合物具有更严重的毒性作用 (刘和马伯里,2020)。

安全和危害

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

属性

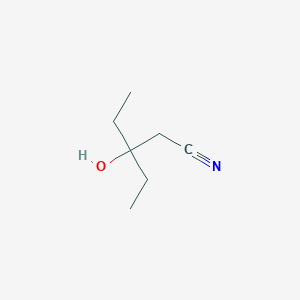

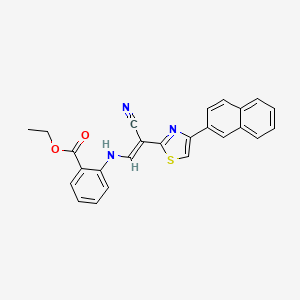

IUPAC Name |

tert-butyl N-[2-(phenylcarbamoylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-10-9-15-12(18)17-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19)(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVPFCYBCGSNJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)

![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)